molecular formula C19H36O2 B143540 11-Methyloctadeca-12-enoic acid CAS No. 129177-01-1

11-Methyloctadeca-12-enoic acid

Cat. No. B143540
M. Wt: 296.5 g/mol
InChI Key: ATAFFFIQYLMZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Methyloctadeca-12-enoic acid, also known as 11-MOA, is a unique fatty acid that has been found to have various biological activities. It was first isolated from the fungus Mortierella alpina in 1978 and has since been the subject of numerous studies due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 11-Methyloctadeca-12-enoic acid is not fully understood, but it is believed to act on various molecular targets, including PPARα and PPARγ. These are nuclear receptors that regulate lipid metabolism and inflammation. By activating these receptors, 11-Methyloctadeca-12-enoic acid can regulate lipid metabolism and reduce inflammation, leading to its therapeutic effects.

Biochemical And Physiological Effects

11-Methyloctadeca-12-enoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of triglycerides, total cholesterol, and LDL cholesterol in the blood, while increasing the levels of HDL cholesterol. It also has anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages And Limitations For Lab Experiments

One of the advantages of 11-Methyloctadeca-12-enoic acid is that it can be easily synthesized through microbial fermentation, which makes it readily available for scientific research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

Further research is needed to fully understand the mechanism of action of 11-Methyloctadeca-12-enoic acid and its potential therapeutic applications. Some of the future directions that could be explored include:
1. Studying the effects of 11-Methyloctadeca-12-enoic acid on other molecular targets, such as AMPK and SIRT1.
2. Investigating the effects of 11-Methyloctadeca-12-enoic acid on other metabolic disorders, such as non-alcoholic fatty liver disease.
3. Exploring the potential of 11-Methyloctadeca-12-enoic acid as a treatment for inflammatory bowel disease.
4. Studying the effects of 11-Methyloctadeca-12-enoic acid on the gut microbiome and its potential as a prebiotic.
Conclusion:
11-Methyloctadeca-12-enoic acid is a unique fatty acid that has potential therapeutic applications due to its anti-inflammatory, anti-tumor, and anti-diabetic effects. Its mechanism of action is not fully understood, but it is believed to act on various molecular targets, including PPARα and PPARγ. Further research is needed to fully understand its potential therapeutic applications and to explore its effects on other metabolic disorders.

Synthesis Methods

11-Methyloctadeca-12-enoic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. The most commonly used method is the fermentation of Mortierella alpina, which produces high yields of 11-Methyloctadeca-12-enoic acid.

Scientific Research Applications

11-Methyloctadeca-12-enoic acid has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. Its potential therapeutic applications have been explored extensively in scientific research. It has been shown to have a positive effect on lipid metabolism, which makes it a potential treatment for metabolic disorders such as obesity and diabetes.

properties

CAS RN

129177-01-1

Product Name

11-Methyloctadeca-12-enoic acid

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

(E)-11-methyloctadec-12-enoic acid

InChI

InChI=1S/C19H36O2/c1-3-4-5-9-12-15-18(2)16-13-10-7-6-8-11-14-17-19(20)21/h12,15,18H,3-11,13-14,16-17H2,1-2H3,(H,20,21)/b15-12+

InChI Key

ATAFFFIQYLMZPZ-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C/C(C)CCCCCCCCCC(=O)O

SMILES

CCCCCC=CC(C)CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CC(C)CCCCCCCCCC(=O)O

synonyms

11-methyloctadeca-12-enoic acid
11-MODCA

Origin of Product

United States

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